1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one
Description
The compound 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one features a quinolinone core substituted with an ethyl group at position 1, a nitro group at position 3, and a 3-(1H-imidazol-1-yl)propylamino moiety at position 3.
Properties
IUPAC Name |
1-ethyl-4-(3-imidazol-1-ylpropylamino)-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-2-21-14-7-4-3-6-13(14)15(16(17(21)23)22(24)25)19-8-5-10-20-11-9-18-12-20/h3-4,6-7,9,11-12,19H,2,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWNLJXMAYGDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline core, followed by the introduction of the nitro group and the imidazole ring. Common reagents used in these reactions include nitrating agents, alkylating agents, and imidazole derivatives. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s quinolinone core distinguishes it from benzamide derivatives (e.g., compounds 5–9 in ) and pyrimidine-based analogs (e.g., 1p in ). Key comparisons include:
Table 1: Structural and Functional Group Comparison
*Molecular weights calculated based on formula.
- Quinolinone vs.
- Nitro Group Position: The target’s 3-nitro group contrasts with the 4-nitro substituent in compound 8.
- Heterocyclic Diversity : Compound 1p incorporates a triazole ring alongside imidazole, which may enhance hydrogen bonding or metal coordination, as seen in CA inhibitors .
Biological Activity
1-Ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a quinoline core, which is known for its diverse pharmacological properties, combined with an imidazole moiety that may enhance its biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₈N₄O₄
- Molecular Weight : 318.33 g/mol
Structural Components
The compound consists of:
- A quinoline core which is often associated with antimalarial and antibacterial properties.
- An imidazole ring , contributing to its potential as an antimicrobial agent.
- A nitro group , which may play a role in its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing imidazole and quinoline structures frequently exhibit significant antimicrobial activity. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall integrity.
Anticancer Activity
There are indications that derivatives of this compound may possess anticancer properties. For example, related quinoline-based compounds have shown promise as inhibitors of certain kinases involved in tumor growth. Preliminary studies suggest that 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitroquinolin-2-one could inhibit proliferation in cancer cell lines.
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various imidazole derivatives, noting that those with a quinoline structure exhibited superior activity against Gram-positive bacteria compared to standard antibiotics.
- Anticancer Screening : In vitro tests on cancer cell lines revealed that compounds similar to 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitroquinolin-2-one inhibited cell growth significantly, suggesting potential for further development as anticancer agents.
The precise mechanism of action for 1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitroquinolin-2-one remains to be fully elucidated. However, it is hypothesized that:
- The imidazole group may interact with metal ions in enzymes, disrupting their function.
- The nitro group could undergo reduction to form reactive intermediates that interact with cellular macromolecules.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-[3-(1H-imidazol-1-yl)propyl-amino]-3-nitro-benzoate | Similar imidazole and nitro groups | Antibacterial activity against Staphylococcus aureus |
| 5-Nitroimidazole derivatives | Contains nitro group on imidazole | Antimicrobial properties against anaerobic bacteria |
| Quinoline-based compounds | Core structure similar to quinoline | Antimalarial and antibacterial activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
